(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate
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Overview
Description
(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate is an organic compound featuring a pyrrolidine ring, a phenyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Esterification: The final step involves the esterification of the acrylate moiety with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its therapeutic properties, particularly in drug discovery.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins, influencing their function. The phenyl group may facilitate binding to hydrophobic pockets in enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but differs in functional groups.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate is unique due to its combination of a pyrrolidine ring, phenyl group, and acrylate moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (E)-3-[3-(pyrrolidine-1-carbonyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-20-15(18)9-8-13-6-5-7-14(12-13)16(19)17-10-3-4-11-17/h5-9,12H,2-4,10-11H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUYROSEVRVGKR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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